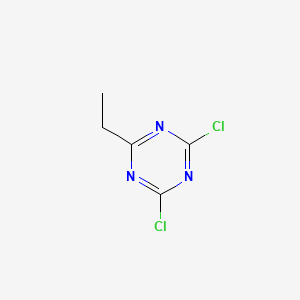

2,4-Dichloro-6-ethyl-1,3,5-triazine

Description

Sequential Nucleophilic Substitution Reactions

The stepwise replacement of chlorine atoms on the cyanuric chloride core is a widely employed strategy for the synthesis of unsymmetrical triazine derivatives. This approach hinges on the ability to control the reaction conditions to favor the substitution of one or two chlorine atoms, leaving the others intact for subsequent functionalization.

A cornerstone of selective triazine synthesis is the precise control of reaction temperature. researchgate.net The substitution of the first chlorine atom on cyanuric chloride can typically be achieved at temperatures at or below 0°C. researchgate.net The second substitution requires moderately higher temperatures, often around room temperature, while the replacement of the third and final chlorine atom necessitates more forcing conditions, with temperatures often exceeding 60°C. researchgate.net This temperature-dependent reactivity allows for the sequential introduction of different nucleophiles, providing a pathway to a diverse range of substituted triazines. mdpi.comresearchgate.net For the synthesis of 2,4-dichloro-6-ethyl-1,3,5-triazine, a controlled reaction between cyanuric chloride and an appropriate ethylating agent would be conducted at a low temperature to favor monosubstitution.

The general principle of this temperature-controlled sequential substitution is outlined in the following table:

| Substitution Step | Typical Reaction Temperature |

| First Chlorine Replacement | ≤ 0°C |

| Second Chlorine Replacement | Room Temperature |

| Third Chlorine Replacement | > 60°C |

This table provides a generalized guideline, and optimal temperatures can vary based on the specific nucleophile and reaction conditions.

Organometallic reagents, particularly Grignard reagents (RMgX), are effective for introducing alkyl and aryl groups onto the triazine ring. dtic.miluni.edu The reaction of a Grignard reagent with cyanuric chloride can lead to the substitution of one or more chlorine atoms. For instance, the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with cyanuric chloride would be a direct route to this compound. The stoichiometry of the Grignard reagent and the reaction conditions are critical to control the degree of substitution. dtic.mil While alkyl Grignard reagents often replace one chlorine atom, some aryl Grignard reagents have been shown to substitute two. dtic.mil

The reaction between a Grignard reagent and cyanogen (B1215507) chloride, a related but simpler compound, is known to produce nitriles. doubtnut.comknowledgebin.org However, the reaction with the more complex cyanuric chloride allows for the formation of C-C bonds on the triazine core.

A study by Coleman and Leeper investigated the reaction of cyanogen chloride with organomagnesium compounds, highlighting the reactivity of these reagents. uni.edu While not directly on cyanuric chloride, this work provides foundational knowledge on the interaction of Grignard-type reagents with chlorocyanogen compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have emerged as powerful tools for the synthesis of aryl- and vinyl-substituted triazines. ed.ac.ukresearchgate.net This methodology involves the reaction of a halogenated triazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki coupling offers a highly selective and versatile route to unsymmetrical aryl-s-triazines starting from cyanuric chloride. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve sequential coupling, introducing different aryl groups in a stepwise manner. researchgate.net For instance, a mono- or di-substituted chloro-triazine can be subjected to a Suzuki coupling to introduce an aryl group, followed by further substitution or coupling reactions at the remaining chlorine positions. This approach has been utilized in the combinatorial solid-phase synthesis of 6-aryl-1,3,5-triazines. ed.ac.uk The reactivity in Suzuki coupling can be influenced by electronic effects, with electron-withdrawing groups on the arylboronic acid sometimes hindering the reaction. researchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Resulting Bond |

| Chloro-1,3,5-triazine | Arylboronic acid | Pd(PPh₃)₄ | C-Aryl |

| Chloro-1,3,5-triazine | Vinylboronic acid | Pd(PPh₃)₂Cl₂ | C-Vinyl |

This table illustrates the general components of a Suzuki coupling reaction for the functionalization of chlorotriazines.

One-Pot Synthetic Procedures for Di- and Tri-substituted Derivatives

One-pot syntheses offer an efficient and streamlined approach to complex molecules by performing multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. researchgate.netbenthamdirect.com Several one-pot procedures have been developed for the synthesis of di- and tri-substituted 1,3,5-triazines.

One such method involves the controlled cross-cyclotrimerization of nitriles. acs.orgnih.gov By reacting a nitrile with triflic anhydride (B1165640) or triflic acid at low temperature, an intermediate nitrilium salt is formed. This intermediate can then react with two equivalents of a different nitrile at a higher temperature to produce 2,4-disubstituted-6-substituted 1,3,5-triazines. acs.orgnih.gov This strategy has even been extended to the synthesis of triazines with three different substituents. acs.orgnih.gov

Another approach involves the sequential addition of different nucleophiles to cyanuric chloride in a single pot, relying on temperature control to direct the substitutions. researchgate.net This method has been used to create trifunctionalized, orthogonally protected templates for use in parallel synthesis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVXAMGGIRUOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274515 | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-72-6 | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-ethyl-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-ethyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Green Chemistry Approaches in 1,3,5 Triazine Synthesis

Solvent Selection and Optimization for Environmentally Benign Syntheses

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Conventional syntheses of dichloro-1,3,5-triazines often employ chlorinated hydrocarbons like dichloromethane (B109758) or aromatic solvents such as benzene, which are associated with significant health and environmental hazards. mdpi.com Consequently, research has increasingly focused on identifying and optimizing greener solvent alternatives.

One of the most promising green solvents is water. nih.gov Sonochemical approaches, which utilize ultrasonic irradiation, have been successfully employed for the synthesis of 1,3,5-triazine derivatives in aqueous media. nih.gov These methods not only avoid the use of volatile organic compounds (VOCs) but also often lead to significantly reduced reaction times and high yields. nih.govnih.gov For instance, a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives in water was found to be 13 times "greener" than conventional heating methods based on the 12 principles of green chemistry. nih.gov The solubility of triazine compounds in water can be enhanced at elevated temperatures, with studies on triazine pesticides showing a significant increase in solubility in subcritical water (water between 100 °C and 300 °C). researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another powerful tool for promoting environmentally benign reactions. mdpi.comnih.govclockss.org Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities with reduced solvent consumption compared to conventional heating. mdpi.comchim.it For the synthesis of 2,4-dichloro-6-substituted-s-triazines, microwave-assisted methods have been shown to be effective, sometimes even in the absence of a solvent or with minimal amounts of a polar solvent like dimethylformamide (DMF) to facilitate heating. mdpi.comchim.it The use of phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) in conjunction with microwave heating can further enhance reaction efficiency in aqueous or biphasic systems. nih.govmdpi.com

The optimization of these green synthetic protocols involves a careful balance of various parameters, including temperature, reaction time, and the use of catalysts or energy sources like ultrasound and microwaves. The table below summarizes the impact of different solvent and energy input strategies on the synthesis of dichloro-1,3,5-triazine derivatives.

| Synthetic Method | Solvent | Energy Source | Key Advantages |

| Sonochemical Synthesis | Water | Ultrasound | Environmentally friendly, reduced reaction times, high yields. nih.gov |

| Microwave-Assisted Synthesis | Minimal or no solvent, DMF, Ethanol (B145695) | Microwaves | Rapid reactions, high yields, reduced solvent usage. mdpi.comnih.govclockss.org |

| Conventional Synthesis | Dichloromethane, THF, Benzene | Conventional Heating | Well-established, predictable reactivity. mdpi.com |

Catalyst Development for Sustainable Production (e.g., Magnetic Catalysts)

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemistry. In the synthesis of dichloro-1,3,5-triazines, catalysts can play a crucial role in enhancing reaction rates, improving selectivity, and enabling the use of milder reaction conditions. A particularly innovative area of research is the development of magnetic catalysts, which offer the significant advantage of easy separation and recovery from the reaction mixture using an external magnetic field, thereby minimizing catalyst loss and contamination of the product. google.com

A notable example is the use of a magnetic silicon dioxide-supported palladium complex for the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604). google.com This catalyst facilitates a Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride in ethanol at a mild temperature of 35 °C, achieving high yields (up to 96%) and purity. google.com The catalyst can be readily separated and reused, making the process more economical and environmentally friendly. google.com The table below presents data from a patent on this process, illustrating the catalyst's effectiveness under various conditions. google.com

| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Magnetic iron strontium oxide silica supported palladium complex | 1.5 | 35 | 96.0 | 99.4 |

| Magnetic iron copper ferrite (B1171679) silica supported palladium complex | 1.5 | 35 | 92.0 | 99.1 |

| Magnetic iron copper ferrite silica supported palladium complex | 3 | 35 | 91.0 | 99.0 |

| Magnetic iron strontium oxide silica supported palladium complex | 2.5 | 35 | 93.5 | 98.8 |

Beyond magnetic catalysts, other catalytic systems are being explored to promote the sustainable synthesis of triazine derivatives. Platinum nanoparticles supported on alumina (B75360) (Pt/Al2O3) have been reported for the cost-effective and green synthesis of triazines from primary alcohols and amidines via an acceptorless dehydrogenative pathway. rsc.org This method boasts high atom efficiency and catalyst reusability. rsc.org Furthermore, the use of phase-transfer catalysts (PTCs) like TBAB has been shown to accelerate nucleophilic substitution reactions on the triazine ring, especially in greener solvent systems. nih.govmdpi.com Even cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) itself can act as an organic catalyst in various synthetic transformations, highlighting its versatility. researchgate.netresearcher.life

The development of solid-supported catalysts, such as Wang resin-bound dichloro-1,3,5-triazine, also offers advantages in terms of simplified work-up procedures and the avoidance of corrosive reagents. yu.edu.jo These heterogeneous catalysts can be easily filtered off from the reaction mixture, facilitating product purification. yu.edu.jo

Derivatization Chemistry and Functionalization Strategies

Nucleophilic Substitution of Chlorine Atoms

The core of 2,4-dichloro-6-ethyl-1,3,5-triazine's synthetic value lies in the stepwise substitution of its chlorine atoms. The triazine ring's electron-deficient nature makes the carbon atoms attached to the chlorines highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The substitution of the two chlorine atoms on the triazine ring does not occur simultaneously but in a controlled, stepwise manner. This selectivity is primarily governed by reaction temperature and the nature of the incoming nucleophile. After the first chlorine is replaced by a nucleophile, the electron-donating character of the new substituent deactivates the ring, making the second substitution require more forcing conditions.

This difference in reactivity allows for the sequential and selective introduction of two different functional groups. An empirical rule, adapted from studies on the parent compound 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), suggests a temperature-dependent protocol for these substitutions. researchgate.net The first substitution can typically be achieved at or near room temperature, while the displacement of the second chlorine atom often requires elevated temperatures. researchgate.net The specific conditions, however, also depend on factors such as the nucleophile's basicity, steric hindrance, and the solvent used. researchgate.net

| Substitution Step | Typical Reaction Temperature | Resulting Product |

|---|---|---|

| First Chlorine Substitution | ~ Room Temperature | 2-Chloro-4-substituted-6-ethyl-1,3,5-triazine |

| Second Chlorine Substitution | > 60 °C (Elevated Temperature) | 2,4-Disubstituted-6-ethyl-1,3,5-triazine |

The high reactivity of the chloro-substituted triazine core allows for the introduction of a vast array of functionalities through reaction with various nucleophiles. This versatility makes it a powerful scaffold for building molecular diversity. nih.govmdpi.com By selecting appropriate nucleophiles, chemists can tailor the properties of the resulting triazine derivatives.

Common nucleophiles include those centered on oxygen, nitrogen, and sulfur. nih.gov This allows for the incorporation of functional groups such as:

Amino groups: Reaction with primary and secondary amines (including alkyl, aromatic, and hindered amines) yields amino-triazines. nih.gov

Phenoxy and Alkoxy groups: Alcohols and phenols react to form the corresponding ethers. nih.govevitachem.com

Thiol groups: Thiols can be used to introduce thioether linkages.

Chiral moieties: Using chiral amines or alcohols as nucleophiles allows for the synthesis of chiral triazine derivatives. nih.govresearchgate.net

Hydroxyalkyl and Ester groups: Nucleophiles containing hydroxyl or ester functionalities can be attached to the triazine core. nih.govmdpi.com

Imidazole (B134444) and other heterocycles: Nitrogen-containing heterocycles like imidazole can act as nucleophiles. nih.govmdpi.com

| Functional Group Class | Example Nucleophile | Introduced Group |

|---|---|---|

| Amines | Morpholine (B109124) | -morpholino |

| sec-Butyl amine | -sec-butylamino | |

| Alcohols | 2-Phenylethanol | -phenethoxy |

| Thiols | 3-Methyl-2-butanethiol | -(3-methylbutan-2-yl)thio |

| Aromatic Amines | Aniline | -anilino |

| Aromatic Thiols | Thiophenol | -phenylthio |

The concept of orthogonal chemoselectivity is critical for the strategic functionalization of poly-functional scaffolds like dichloro-triazines. It refers to the ability to discriminate between different reactive sites in any desired order. nih.govfrontiersin.org Studies on the related 2,4,6-trichloro-1,3,5-triazine (TCT) have established a preferential order of reactivity for different classes of nucleophiles, which can be applied to the sequential substitution of this compound. nih.govfrontiersin.orgnih.govdoaj.org

Experimental and theoretical studies have shown that the preferential order for the first substitution on the TCT core is generally: Alcohol > Thiol > Amine . nih.govfrontiersin.orgnih.govdoaj.org This selectivity allows a chemist to react the dichloro-ethyl-triazine with an alcohol at a low temperature to selectively form a 2-alkoxy-4-chloro-6-ethyl-1,3,5-triazine intermediate. This intermediate can then be reacted with a thiol or an amine at a higher temperature to achieve a second, different substitution, yielding a heterogeneously substituted triazine. This orthogonal approach provides a powerful strategy for synthesizing complex, non-symmetrical molecules from a single starting material. nih.govfrontiersin.org

Formation of Conjugates and Polymeric Structures

The ability to undergo two controlled substitution reactions makes this compound an ideal bifunctional linker or branching unit for constructing larger, more complex molecular architectures.

In supramolecular chemistry, linkers are essential for assembling molecular components into larger, functional aggregates. nih.gov The 1,3,5-triazine (B166579) core is an attractive linker due to its rigid planar structure and its capacity for stepwise functionalization. researchgate.netnih.gov this compound can act as a bifunctional linker to connect two different chemical or biological moieties. For instance, one chlorine can be substituted with a molecule possessing a specific recognition site, while the second chlorine is used to attach a reporter group or a solubilizing chain. This strategy is foundational in creating molecular probes, conjugates, and non-covalently bound supramolecular assemblies. researchgate.netresearchgate.netnih.gov

The stepwise reactivity of the triazine core is particularly well-suited for the synthesis of highly structured polymers like macrocycles and dendrimers. nih.govmdpi.com Dendrimers are perfectly branched, tree-like polymers with a central core, and the 1,3,5-triazine unit is frequently used as either the core or the branching point in their synthesis. researchgate.netnih.gov

Starting with this compound, reaction with a diamine can initiate the growth of a dendritic or polymeric structure. The remaining chlorine on each triazine unit can then be reacted further, leading to the formation of higher-generation dendrimers or cross-linked polymers. evitachem.commdpi.com Similarly, intramolecular reactions or reactions with difunctional linkers can lead to the formation of triazine-containing macrocycles, which are of interest for their host-guest chemistry and material science applications. nih.gov The divergent and convergent synthetic methods developed for TCT-based dendrimers are directly applicable, allowing for the creation of complex architectures with tailored peripheral functionalities. nih.govmdpi.com

Incorporation into Polymers and Composites

The dichlorotriazine core of this compound serves as a reactive handle for incorporation into polymeric structures. The two chlorine atoms are highly susceptible to nucleophilic attack, enabling the compound to act as a crosslinking agent or as a monomer in polymerization reactions. This reactivity facilitates the creation of polymers with tailored properties.

One approach involves the synthesis of vinyl-containing triazines that can undergo polymerization. For instance, copolymers of 2,4-dichloro-6-vinyl-1,3,5-triazine and styrene (B11656) have been prepared. researchgate.net The resulting polymers possess reactive chlorine atoms that can be further modified by substitution with various nucleophiles, such as amides, alkoxides, and mercaptides. researchgate.net This post-polymerization modification allows for the introduction of specific functional groups, leading to materials with desired characteristics. A notable application of such polymers is in phase transfer catalysis. Polymers containing oligo(oxyethylene) groups at both the 2 and 4 positions of the triazine ring have demonstrated effectiveness as phase transfer catalysts in reactions like the conversion of n-octyl bromide with alkali metal thiocyanates. researchgate.net

The synthesis of polyguanamines through polycondensation reactions of dichlorotriazine derivatives with diamines is another significant application. evitachem.com While the specific use of this compound in this context is not extensively detailed in the provided results, the general principle applies. The properties of the resulting polyguanamines, including thermal stability and catalytic activity, are influenced by the substituents on the triazine ring and the nature of the diamine used in the synthesis. evitachem.com

Specific Derivatization for Targeted Applications

The controlled, stepwise substitution of the chlorine atoms in dichlorotriazines at different temperatures is a key strategy for creating derivatives with specific functionalities. researchgate.netmdpi.com This allows for the synthesis of non-symmetrical, highly functionalized triazine molecules. researchgate.netresearchgate.net

Chiral Derivatizing Reagents for Enantio-separation

Derivatives of dichlorotriazines are instrumental in the field of chiral separations. By reacting a dichlorotriazine with a chiral auxiliary, typically an amino acid or its amide, a chiral derivatizing reagent (CDR) is formed. researchgate.netresearchgate.netchromatographyonline.com These dichloro-s-triazine (DCT) based CDRs are noted for their high molar absorbance and the ease with which they can be derivatized. researchgate.net

The process involves the nucleophilic displacement of one of the chlorine atoms on the triazine ring by the chiral molecule. chromatographyonline.com The resulting chiral reagent can then be used to react with a racemic mixture of another compound, forming diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like reversed-phase liquid chromatography. researchgate.netchromatographyonline.com Researchers have found that dichloro-s-triazine reagents often lead to better separation of the resulting diastereomers compared to their monochloro counterparts. chromatographyonline.com L-amino acids and their amides are commonly used as the chiral auxiliaries in the synthesis of these CDRs. nih.gov

Precursors for Isocyanate and Thiocarbamido Triazines

The reactivity of the chlorine atoms in this compound also allows for its use as a precursor in the synthesis of other reactive triazine derivatives, such as those containing isocyanate and thiocarbamido groups.

For instance, the synthesis of 4-thioxo-1,3,5-triazin-2-ones has been achieved through the reaction of ethoxycarbonyl isothiocyanate with amidines. clockss.org While this example doesn't directly start from a dichlorotriazine, it highlights a pathway to sulfur-containing triazines. A more direct approach involves the nucleophilic substitution of the chlorine atoms with sulfur-containing nucleophiles. For example, reacting 2,4,6-trichloro-1,3,5-triazine with 2-mercaptobenzoic acid at 0 °C results in the displacement of one chlorine atom to form a triazinethiobenzoic acid derivative. clockss.org This principle can be extended to this compound to introduce thio-functionalities, which can be further elaborated to form thiocarbamido triazines.

The synthesis of isocyanate-functionalized triazines can be envisioned through multi-step synthetic sequences starting from the dichlorotriazine. Although direct conversion to an isocyanate is not explicitly detailed in the provided results, the versatility of the triazine core allows for the introduction of amine functionalities, which are precursors to isocyanates.

Spectroscopic Characterization and Advanced Analytical Techniques

Structural Elucidation Methodologies

The precise molecular architecture of 2,4-dichloro-6-ethyl-1,3,5-triazine and its derivatives is determined using a combination of spectroscopic methods. Each technique provides unique insights into the compound's connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of triazine derivatives.

¹H NMR: Proton NMR spectra provide information about the chemical environment of hydrogen atoms. For instance, in a related compound, 2,4-dichloro-6-phenethoxy-1,3,5-triazine, the ethoxy protons appear as distinct triplets, and the aromatic protons as a multiplet. nih.govfrontiersin.org

¹³C NMR: Carbon NMR is used to identify the number and type of carbon atoms. In symmetrically substituted 2,4-dichloro-1,3,5-triazine (B113473) rings, three distinct resonances for the triazine carbons are typically observed between 150-170 ppm. clockss.org For example, the ¹³C NMR spectrum of 2,4-dichloro-6-phenethoxy-1,3,5-triazine shows signals for the aliphatic and aromatic carbons, as well as the triazine ring carbons. nih.govfrontiersin.org

Table 1: Representative NMR Data for Dichloro-s-triazine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2,4-dichloro-6-phenethoxy-1,3,5-triazine | 3.05 (t, J = 7.0 Hz, -CH₂), 4.61 (t, J = 7.0 Hz, -CH₂), 7.24 (m, ArH) | 34.8, 70.8, 127.0, 128.7, 129.0, 136.6, 170.9, 172.5 | nih.govfrontiersin.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques are employed to analyze triazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and provides both retention time and mass spectral data. For 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight. nih.gov

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS): These are soft ionization techniques often coupled with liquid chromatography (LC) for the analysis of less volatile or thermally labile compounds. LC-MS has been used to identify and characterize various substituted triazines. nih.govfrontiersin.orgrsc.org For instance, the mass spectrum of a triazine derivative measured by APCI-MS showed a clear [M+H]⁺ ion peak. rsc.org

Table 2: Mass Spectrometry Data for Selected Triazine Compounds

| Compound | Ionization Method | Observed Ion (m/z) | Reference |

|---|---|---|---|

| 2,4-dichloro-6-phenyl-1,3,5-triazine | GC-MS | 225, 227, 129 | nih.gov |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) derivative | APCI-MS | 754.2 [(M+H)⁺] | rsc.org |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. In triazine compounds, characteristic absorption bands can be observed. For example, the IR spectrum of 2,4-dichloro-6-phenyl-1,3,5-triazine shows distinct peaks that can be assigned to the vibrations of the triazine ring and the phenyl group. nih.gov Similarly, the FTIR spectrum of 2,4,6-triamino-1,3,5-triazine (melamine) exhibits strong absorption peaks corresponding to NH₂ stretching vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy orbitals. The UV-Vis absorption spectra of various triazine derivatives have been recorded to study their electronic properties. nih.govfrontiersin.orgmdpi.comnih.gov The position and intensity of the absorption bands are influenced by the substituents on the triazine ring. For example, extending the conjugation in triphenyl-s-triazine derivatives leads to a bathochromic (red) shift in the absorption maximum. mdpi.com

X-ray Crystallography for Solid-State Structures

Purity Assessment and Reaction Monitoring

Ensuring the purity of this compound and monitoring its synthesis are critical for its intended applications.

The progress of synthetic reactions involving triazines is often monitored using Thin Layer Chromatography (TLC). nih.govfrontiersin.org The disappearance of starting materials and the appearance of the product spot, visualized under UV light, indicate the reaction's progression. nih.govfrontiersin.org

Following synthesis, the purity of the compound is assessed using techniques like High-Performance Liquid Chromatography (HPLC). nih.govfrontiersin.org Analytical HPLC can provide a quantitative measure of purity by separating the desired compound from any impurities or unreacted starting materials. nih.govfrontiersin.org The retention time and peak area in the chromatogram are used to identify and quantify the components of the mixture.

Chromatography Techniques (e.g., TLC, HPLC, UPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. While specific, detailed published methods for this exact compound are not extensively documented, the analytical approaches for closely related s-triazine derivatives are well-established and directly applicable.

Thin-Layer Chromatography (TLC) TLC is a common technique used to monitor the progress of synthetic reactions involving triazine compounds. For instance, the synthesis of various 2,4-dichloro-6-substituted s-triazines is monitored by TLC using a mobile phase consisting of ethyl acetate (B1210297) and hexane. frontiersin.org This allows for a rapid qualitative assessment of the presence of starting materials, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) HPLC and UPLC are the definitive methods for the analysis and purification of triazine derivatives. These techniques provide quantitative data on the purity of the compound. For related compounds like 2,4-dichloro-6-(methylthio)-1,3,5-triazine, reversed-phase (RP) HPLC methods are employed. sielc.com A study on a series of 6-chloro-1,3,5-triazines utilized reversed-phase UPLC with various column types and mobile phases to analyze their chromatographic behavior. mdpi.com

These methods are typically scalable and can be adapted for preparative separation to isolate impurities. sielc.com For mass spectrometry (MS) compatibility, modifiers like formic acid are often used in the mobile phase instead of phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is characteristic of UPLC applications, enabling faster analysis times. sielc.com

Table 1: General Chromatographic Techniques for Dichlorotriazine Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica (B1680970) gel (e.g., Merck 60 F254) | Ethyl acetate/Hexane | Reaction monitoring frontiersin.org |

| HPLC/UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water (with acid modifier like TFA or formic acid) | Purity analysis, Separation frontiersin.orgsielc.commdpi.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. It serves as a crucial check for the empirical formula of a synthesized compound. The molecular formula for this compound is C₅H₅Cl₂N₃. cymitquimica.com Based on this formula, the theoretical mass percentage of each element can be calculated. The molar mass of the compound is approximately 178.02 g/mol .

Experimental results from elemental analysis are typically compared against these theoretical values to confirm the identity and purity of the compound.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 33.74% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.83% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 39.83% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.60% |

| Total | | | | 178.022 | 100.00% |

Computational and Theoretical Studies of 2,4 Dichloro 6 Ethyl 1,3,5 Triazine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the detailed study of molecular systems. For triazine derivatives, these methods elucidate the relationships between their structure and electronic properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. ohio-state.edu DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), are employed to optimize the ground state geometry of triazine derivatives. nih.govscispace.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

From these optimized geometries, key parameters like bond lengths, bond angles, and dihedral angles are obtained. Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. scispace.com A small energy gap suggests that the molecule can be easily excited, which is relevant for applications in materials science and electronics. scispace.com

Table 1: Theoretical Geometrical and Electronic Parameters for Triazine Derivatives (Illustrative)

This table is illustrative and provides typical data ranges derived from DFT studies on similar triazine structures. Specific values for 2,4-Dichloro-6-ethyl-1,3,5-triazine would require dedicated calculations.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (ring) | 1.32 - 1.34 | Indicates the degree of delocalization in the triazine ring. |

| C-Cl | 1.72 - 1.75 | Reflects the strength and reactivity of the chlorine substituent. |

| C-C (ethyl) | 1.52 - 1.54 | Standard single bond length. |

| **Bond Angles (°) ** | ||

| N-C-N (ring) | 125 - 127 | Defines the internal geometry of the triazine ring. |

| C-N-C (ring) | 113 - 115 | Defines the internal geometry of the triazine ring. |

| Cl-C-N | 115 - 117 | Describes the orientation of the chloro substituent. |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.5 to -7.5 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -2.0 | Relates to the electron-accepting ability of the molecule. |

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating excited-state properties. rsc.orgresearchgate.net TD-DFT can predict electronic absorption spectra, showing the wavelengths of light a molecule is likely to absorb. youtube.com This is achieved by calculating the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. ohio-state.edu

These calculations provide insights into the nature of electronic transitions, such as n → π* or π → π*, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.comresearchgate.net For substituted triazines, TD-DFT helps to understand how different functional groups influence the color and photostability of the compounds. mdpi.com The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional, especially for certain types of excited states like charge-transfer states. youtube.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the structural features of molecules with their physicochemical properties. rsc.orgacs.org

QSPR models can be developed to predict a wide range of properties, including UV absorption characteristics. researchgate.net In a typical QSPR study, a set of molecules with known experimental property values is used. For each molecule, a large number of numerical descriptors are calculated, which encode information about its topology, geometry, and electronic structure. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that links a selection of these descriptors to the property of interest. researchgate.net For UV absorption, QSPR models can predict the wavelength of maximum absorption (λmax) or the intensity of absorption. researchgate.net These models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis. nih.gov

Three-dimensional QSPR (3D-QSPR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the QSPR concept by considering the 3D arrangement of molecules. ekb.egresearchgate.net These techniques are particularly powerful in drug design and materials science. nih.govnih.gov

In a 3D-QSPR study of triazine derivatives, the molecules in a dataset are aligned based on a common substructure. nih.gov The steric and electrostatic fields around each molecule are then calculated on a 3D grid. The resulting models produce contour maps that visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease the desired property (e.g., biological activity or a specific chemical property). ekb.egnih.gov These maps provide intuitive guidance for designing new triazine derivatives with enhanced properties. For instance, a CoMFA map might indicate that adding a bulky group in a specific region of the molecule could improve its performance for a particular application. ekb.eg

Table 2: Key 3D-QSPR Statistical Parameters

This table presents typical statistical metrics used to validate the robustness and predictive power of 3D-QSPR models, based on studies of triazine derivatives. ekb.egresearchgate.net

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient. Measures the internal predictive ability of the model. | > 0.5 |

| r² (or R²) | Non-cross-validated correlation coefficient. Measures the goodness of fit of the model to the training data. | > 0.6 |

| r²_pred (or rtest²) | Predictive correlation coefficient for an external test set. Measures the ability of the model to predict the properties of new, unseen compounds. | > 0.6 |

Analysis of Molecular Interactions

Understanding how this compound and its derivatives interact with other molecules is crucial for predicting their behavior in various environments, from biological systems to materials applications. Computational methods like molecular docking are used to study these interactions. mdpi.com

Molecular docking simulations predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net For example, docking can be used to investigate how a triazine derivative might bind to the active site of an enzyme. mdpi.com These simulations calculate a docking score, which estimates the binding affinity between the two molecules. The analysis of the resulting docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. researchgate.net This information is invaluable for the rational design of new molecules with specific binding properties. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electronic structure of a molecule in terms of localized electron-pair "bonding" units. It is an effective tool for investigating intramolecular and intermolecular charge transfer, which is crucial for understanding molecular stability arising from hyperconjugation and charge delocalization. nih.gov The analysis examines donor-acceptor interactions, quantifying their energetic significance through second-order perturbation theory.

For this compound, the triazine ring acts as an electron-deficient core. The two chlorine atoms are strong electron-withdrawing groups, while the ethyl group is an electron-donating group. This arrangement creates a classic donor-acceptor system within the molecule. NBO analysis can elucidate the charge transfer from the electron-donating ethyl group and the lone pairs of the nitrogen atoms to the electron-accepting antibonding orbitals associated with the chlorine and carbon atoms of the triazine ring.

These intramolecular charge transfer (ICT) interactions stabilize the molecule. The key interactions revealed by NBO analysis include the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization. In the case of substituted triazines, significant interactions would be expected between the lone pair orbitals of the ring nitrogens (nN) and the antibonding orbitals of the C-Cl bonds (σ*C-Cl), as well as from the C-C and C-H bonds of the ethyl group to the antibonding orbitals of the triazine ring.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis This table illustrates the type of data generated from an NBO analysis, showing hypothetical but representative interactions for a substituted triazine.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N1) | σ* (C2-N3) | 5.8 | Lone Pair -> Antibonding |

| LP (N1) | σ* (C6-N5) | 5.9 | Lone Pair -> Antibonding |

| σ (C-ethyl-C-ring) | π* (N3-C4) | 2.1 | Sigma -> Pi* |

| σ (C-H-ethyl) | σ* (C-ring-Cl) | 0.7 | Sigma -> Sigma* |

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. These maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP would show distinct regions of varying potential.

Negative Potential (Red/Yellow): The nitrogen atoms of the triazine ring are the most electron-rich centers due to their lone pairs of electrons. These areas would exhibit a strong negative electrostatic potential, making them sites for interaction with electrophiles.

Positive Potential (Blue): The carbon atoms of the triazine ring, particularly those bonded to the highly electronegative chlorine atoms (C2 and C4), would be highly electron-deficient. These carbons represent the primary sites for nucleophilic substitution, a characteristic reaction for this class of compounds. The hydrogen atoms of the ethyl group would also show a positive potential.

The presence of the electron-donating ethyl group at the C6 position would slightly modulate the potential of the ring compared to its parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The ethyl group would increase the electron density locally, making the C6 position less electrophilic than the C2 and C4 positions, thereby directing nucleophilic attack preferentially to the chloro-substituted carbons.

Molecular Docking Simulations (e.g., for enzyme binding, non-human context)

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds. Derivatives of 1,3,5-triazine (B166579) have been extensively studied as inhibitors for various enzymes in non-human contexts. nih.govnih.gov

For this compound, molecular docking could be employed to predict its potential to bind to the active sites of various enzymes. For example, s-triazine derivatives have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and phosphoinositide 3-kinases (PI3Ks). nih.gov The dichlorotriazine moiety itself is recognized as a useful reactive group for labeling carbohydrate-binding proteins. researchgate.netnih.gov

A typical docking simulation would involve placing a 3D model of this compound into the binding pocket of a target protein. The simulation software then calculates the most stable binding poses and estimates the binding energy. A lower binding energy (more negative value) indicates a more stable and potentially more potent interaction. The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. For instance, the nitrogen atoms of the triazine ring could act as hydrogen bond acceptors, while the ethyl group could engage in hydrophobic interactions.

Table 2: Representative Molecular Docking Results for a Triazine Derivative This table shows hypothetical results for docking a triazine ligand into an enzyme active site, illustrating the data typically obtained.

| Parameter | Value/Description |

|---|---|

| Target Enzyme | Example: Dihydrofolate Reductase (non-human) |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | |

| Valine 24 | Hydrophobic Interaction |

| Leucine 55 | Hydrophobic Interaction |

| Aspartate 30 | Hydrogen Bond with Triazine Nitrogen |

| Serine 59 | Hydrogen Bond with Triazine Nitrogen |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Applications in Advanced Materials Science

Design and Synthesis of Functional Polymers

The dichloro-substituted triazine moiety serves as a versatile platform for creating polymers with tailored properties. The two chlorine atoms can be substituted in a stepwise manner with various nucleophiles, enabling the construction of linear or cross-linked polymeric architectures. The incorporation of the triazine ring into the polymer backbone can enhance thermal stability, flame retardancy, and optical properties.

Poly(phenylene thioether)s with Triazine Units for Optical Materials

While direct synthesis of poly(phenylene thioether)s (PPTs) from 2,4-dichloro-6-ethyl-1,3,5-triazine is not extensively documented in dedicated literature, the synthesis of related polymers from analogous dichloro-s-triazines suggests a viable pathway. For instance, polyguanamines have been synthesized from the structurally similar 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869). ossila.com A plausible synthetic route to PPTs containing ethyl-triazine units would involve the nucleophilic substitution reaction between this compound and an aromatic dithiol, such as 1,4-benzenedithiol.

The reaction would proceed via a step-growth polymerization mechanism, where the chlorine atoms on the triazine ring are displaced by the thiolate nucleophiles. The resulting polymer would feature alternating phenylene and ethyl-triazinyl thioether units. The incorporation of the triazine ring is anticipated to impart beneficial properties to the resulting PPT, such as improved thermal stability and a high refractive index, which are desirable for optical materials. The ethyl group on the triazine ring could further influence the polymer's solubility and processing characteristics.

Table 1: Potential Properties of Poly(phenylene thioether)s with Ethyl-Triazine Units

| Property | Anticipated Characteristic | Rationale |

| Thermal Stability | High | The inherent thermal stability of the triazine ring. |

| Refractive Index | High | Contribution from the sulfur atoms and the aromatic structure. |

| Solubility | Potentially enhanced | The ethyl group may improve solubility in organic solvents compared to unsubstituted analogues. |

| Optical Transparency | Dependent on purity and processing | Control over the polymerization process is crucial to minimize light scattering. |

Flame-Retardant Materials

The high nitrogen content of the triazine ring makes this compound an excellent precursor for the synthesis of flame-retardant materials. Triazine-based flame retardants often operate through a mechanism that involves the release of inert nitrogen gas upon heating, which dilutes the flammable gases and inhibits combustion. Furthermore, they can promote the formation of a stable char layer that acts as a barrier to heat and mass transfer.

Novel flame retardants have been synthesized using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a closely related compound. For example, a flame retardant for cotton fabrics was synthesized by reacting cyanuric chloride with 1,6-diaminohexane and 3-hydroxyphenylphosphinyl-propanoic acid. rsc.org This approach highlights the potential of using this compound as a building block to create synergistic flame retardants that combine the nitrogen-based charring and gas-phase inhibition of the triazine with the condensed-phase action of phosphorus compounds. The two reactive chlorine atoms of this compound allow for its covalent integration into various polymer systems, leading to durable flame retardancy.

Table 2: Performance of a Triazine-Based Flame Retardant on Cotton Fabric

| Parameter | Untreated Cotton | CPHDT-Treated Cotton |

| Limiting Oxygen Index (LOI) | 18.0% | 28.1% |

| After-flame time (s) | > 15 | 0 |

| After-glow time (s) | > 15 | 0 |

| Char Length (cm) | 30 | 10.2 |

| Data adapted from a study on a flame retardant synthesized from cyanuric chloride. rsc.org |

Optoelectronic Applications

The electron-deficient nature of the 1,3,5-triazine (B166579) ring makes it a key component in materials for optoelectronic devices. This property facilitates electron transport and can be tuned by the introduction of various substituents. This compound serves as a valuable intermediate for creating a range of functional molecules for these applications.

Organic Light-Emitting Diode (OLED) Materials

In the field of OLEDs, triazine derivatives are widely used as electron-transport materials (ETMs) and as hosts for phosphorescent emitters. The high triplet energy of the triazine core helps to confine the excitons on the dopant, leading to high-efficiency emission. The compound 2,4-dichloro-6-phenyl-1,3,5-triazine is a known building block for bipolar host materials. ossila.com By analogy, this compound can be used to synthesize similar host materials. The reactive chlorine atoms allow for the introduction of hole-transporting units, such as carbazole (B46965) or diarylamine moieties, to create bipolar molecules with balanced charge transport properties.

The general synthetic strategy involves the nucleophilic substitution of the chlorine atoms with suitable donor groups. The ethyl substituent on the triazine core can influence the solubility and morphological stability of the final material, which are critical factors for device performance and lifetime.

Table 3: Comparison of Dichloro-Triazine Intermediates for OLED Materials

| Compound | Substituent at C6 | Application |

| This compound | Ethyl | Potential precursor for host and electron-transport materials. |

| 2,4-Dichloro-6-phenyl-1,3,5-triazine | Phenyl | Intermediate for bipolar host materials in PhOLEDs. ossila.com |

| 2,4-Dichloro-6-(dibenzothienyl)-1,3,5-triazine | Dibenzothienyl | OLED material intermediate. |

| 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine | Deuterated Phenyl | OLED material intermediate. |

Solar Cell Components

Triazine-based molecules have emerged as promising materials for various components in solar cells, including as electron acceptors, donors, and interfacial layers in organic solar cells (OSCs) and perovskite solar cells (PSCs). nih.gov The electron-deficient triazine core is beneficial for creating n-type materials for use as acceptors or in electron-transport layers.

The synthesis of these functional materials often starts from a dichloro-s-triazine derivative. For example, Suzuki or Stille cross-coupling reactions can be employed to introduce conjugated side groups to the triazine core, thereby tuning the energy levels and absorption properties of the resulting molecule. nih.gov this compound can serve as a key starting material in these synthetic routes. Its two reactive sites allow for the creation of D-A-D or A-D-A type molecules with tailored optoelectronic properties for efficient charge separation and transport in solar cell devices. The ethyl group can enhance the solubility of these often large, conjugated systems, which is advantageous for solution-processed device fabrication.

Liquid Crystal Display (LCD) Materials

In liquid crystal display (LCD) technology, dichroic dyes are used in "guest-host" systems to create colored or light-shutting displays. pageplace.de These dyes are typically rod-shaped molecules that align with the liquid crystal host. The rigid and planar structure of the 1,3,5-triazine ring makes it an excellent scaffold for constructing such dichroic dyes. pageplace.demitsuifinechemicals.comporrua.mxcolour-synthesis.comresearchgate.net

By functionalizing the this compound core with extended, linear aromatic groups through substitution of the chlorine atoms, it is possible to synthesize molecules with the necessary high aspect ratio to function as dichroic dyes. The choice of the substituents will determine the color and dichroic ratio of the dye. The ethyl group, while not contributing to the elongation of the molecule, can influence its solubility in the liquid crystal host, which is a critical parameter for device performance.

Ultraviolet (UV) Absorbers and Photostabilizers

Derivatives of this compound are pivotal in the development of advanced ultraviolet (UV) absorbers and photostabilizers. The inherent aromaticity and electron-deficient nature of the triazine ring, combined with the ability to introduce various functional groups at the 2, 4, and 6 positions, allow for the precise tuning of their photophysical properties. These compounds are engineered to absorb harmful UV radiation and dissipate the energy through harmless pathways, thereby protecting materials from photodegradation.

Synthesis of Triazine-Based UV Absorbers

The synthesis of UV absorbers based on the 1,3,5-triazine scaffold typically begins with a readily available precursor, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise and controlled nucleophilic substitution, enabling the construction of both symmetrical and unsymmetrical molecules. researchgate.net

A common strategy involves the sequential reaction of the chlorinated triazine core with various nucleophiles. For a molecule like this compound, the ethyl group would typically be installed first, followed by the substitution of the remaining two chlorine atoms. The synthesis of more complex UV absorbers often involves Friedel-Crafts reactions. For instance, cyanuric chloride can react with aromatic compounds like m-xylene (B151644) in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). irowater.com This can be followed by a second Friedel-Crafts reaction with a phenol (B47542) derivative, like resorcinol, to introduce the hydroxyl groups necessary for the UV absorption mechanism. irowater.com Often, these multi-step syntheses can be performed as a "one-pot" process, where subsequent reagents are added directly to the reaction mixture without isolating the intermediates. irowater.com

Another significant synthetic route is the Grignard reagent method. This approach offers excellent selectivity in controlling the number of aryl groups attached to the triazine ring. irowater.com For example, an aryl magnesium bromide can be reacted with cyanuric chloride to yield a mono- or di-substituted intermediate, which can then be further functionalized. irowater.com Williamson ether synthesis is another key reaction, used to add alkyl chains to the phenolic groups of the UV absorber, which enhances compatibility with the polymer matrix in which it will be incorporated. irowater.com

The general synthetic pathway to create a hydroxyphenyl-triazine (HPT) UV absorber, a prominent class, starting from a dichlorotriazine intermediate is outlined below.

Table 1: General Synthetic Reactions for Triazine-Based UV Absorbers

| Reaction Type | Reagents & Conditions | Purpose |

| Friedel-Crafts Alkylation/Acylation | Aromatic compound, Lewis Acid (e.g., AlCl₃) | To attach aryl groups to the triazine core. irowater.com |

| Nucleophilic Aromatic Substitution | Phenols, anilines, or other nucleophiles | To introduce key functional groups that enable UV absorption. researchgate.netclockss.org |

| Williamson Ether Synthesis | Alkyl halide, Base | To add alkyl chains for improved solubility and compatibility. irowater.com |

| Grignard Reaction | Grignard reagent (R-MgBr), Dichlorotriazine | To achieve selective arylation of the triazine ring. irowater.com |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst | To form carbon-carbon bonds between the triazine and other aromatic systems. rsc.org |

Mechanisms of Excited-State Deactivation and Proton Transfer

The exceptional photostability of hydroxyphenyl-triazine (HPT) UV absorbers is attributed to their ability to undergo an ultrafast and efficient excited-state intramolecular proton transfer (ESIPT). This mechanism allows for the rapid and non-radiative deactivation of the molecule from its electronically excited state back to the ground state, dissipating the absorbed UV energy as harmless heat.

The process begins with the absorption of a UV photon, which promotes the molecule from its ground state (E-form) to an excited singlet state (E-form). In this excited state, the acidity of the phenolic proton and the basicity of the nearby triazine nitrogen atom are significantly increased. This facilitates an extremely rapid transfer of the proton from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer (K-form).

This excited keto-tautomer is unstable and quickly returns to its ground state (K-form) through non-radiative pathways, often involving conical intersections. paint.org Conical intersections are points of degeneracy between electronic potential energy surfaces that provide a highly efficient route for internal conversion back to the ground state. rsc.orgnih.gov Finally, a rapid reverse proton transfer occurs in the ground state, regenerating the original enol-form (E-form) of the molecule, ready to absorb another UV photon. This entire cycle occurs on a picosecond or even femtosecond timescale, preventing destructive photochemical reactions from taking place.

While ESIPT is the primary deactivation pathway, other molecular motions and electronic factors also contribute to photostability. paint.org Theoretical studies on related nitrogen-containing heterocyclic compounds suggest that out-of-plane ring deformations can also play a significant role in providing barrier-free deactivation pathways from the excited state to the ground state. rsc.orgnih.gov The efficiency of these deactivation mechanisms is what makes triazine-based compounds highly effective and durable UV absorbers for a wide range of applications.

Table 2: Key Steps in the Photostabilization Mechanism of HPT UV Absorbers

| Step | Process | Molecular Form | Timescale |

| 1. UV Absorption | Excitation from ground state to excited singlet state. | Enol (E) → Enol* (E) | Femtoseconds |

| 2. ESIPT | Excited-State Intramolecular Proton Transfer. | Enol (E) → Keto (K) | Femtoseconds to Picoseconds |

| 3. Non-Radiative Decay | Internal conversion to the ground state, often via a conical intersection. | Keto (K*) → Keto (K) | Picoseconds |

| 4. Reverse Proton Transfer | Ground-state reverse proton transfer. | Keto (K) → Enol (E) | Picoseconds |

Applications in Biological Systems and Chemical Biology Non Human Focus

Enzyme Inhibition Studies

Inhibition of Bacterial Peptidoglycan Biosynthesis Enzymes (e.g., MurF)

Peptidoglycan is a crucial polymer for the bacterial cell wall, making its biosynthesis pathway an excellent target for antibacterial agents. The MurF enzyme is a key player in this process, catalyzing the final intracellular step: the ATP-dependent addition of the D-alanyl-D-alanine dipeptide to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelate precursor. Inhibition of MurF effectively halts cell wall construction, leading to bacterial cell death.

In the search for novel MurF inhibitors, a series of new 2,4,6-trisubstituted 1,3,5-triazines have been synthesized and evaluated. crossref.org While research on 2,4-dichloro-6-ethyl-1,3,5-triazine itself is not detailed, studies on analogous compounds provide significant insight. For instance, starting from 2,4,6-trichloro-1,3,5-triazine, various derivatives were created by substituting the chlorine atoms with different functional groups. crossref.org One such study identified a compound that displayed notable inhibitory activity against MurF from Escherichia coli, with an IC₅₀ value of 450 μM. crossref.org This demonstrates the potential of the 1,3,5-triazine (B166579) scaffold as a foundation for developing MurF enzyme inhibitors.

Table 1: Inhibitory Activity of a 1,3,5-Triazine Derivative against E. coli MurF

| Compound ID | Target Enzyme | Source Organism | IC₅₀ (μM) |

|---|

| 15 | MurF | Escherichia coli | 450 |

Data sourced from a study on newly synthesized 1,3,5-triazine derivatives. crossref.org

Modulation of Cytochrome P450 Activity (e.g., CYP1A1)

Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds. Modulation of their activity can have significant biological consequences. However, dedicated studies focusing specifically on the interaction between this compound and Cytochrome P450 enzymes, including CYP1A1, were not found in the reviewed scientific literature.

Antimicrobial and Antifungal Research

General Antimicrobial Properties of Triazine Derivatives

The 1,3,5-triazine core is a well-established pharmacophore in the development of antimicrobial agents. bohrium.comnih.gov Its derivatives have been synthesized and screened for activity against a range of pathogenic fungi and bacteria. bohrium.comnih.govresearchgate.netnih.govmdpi.com

In one study, a series of 1,3,5-triazine-2,4-diamine (B193344) derivatives were synthesized and tested against the fungal strains Candida albicans and Cryptococcus neoformans. nih.gov A derivative featuring a 4-ethyl substituted phenyl group demonstrated the highest growth inhibition against C. neoformans. nih.gov Another study reported that s-triazine-tetrazole hybrids showed excellent antifungal efficacy against C. albicans, with some compounds having minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole. nih.gov Furthermore, some s-triazine derivatives containing piperazine (B1678402) and benzenesulfamide moieties have shown significant activity against Pseudomonas aeruginosa. nih.gov These findings underscore the broad potential of the s-triazine scaffold in antimicrobial drug discovery. bohrium.comnih.gov

Table 2: Antifungal Growth Inhibition by select s-Triazine Derivatives

| Compound | Fungal Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| 2a (4-Br phenyl) | C. albicans | 32 | ~25 |

| 2a (4-Br phenyl) | C. neoformans | 32 | ~25 |

| 2b (4-ethyl phenyl) | C. neoformans | 32 | ~30 |

Data adapted from Patil et al., 2020. nih.gov

Investigation of Antitubercular and Antiviral Potential

The diverse biological activity of triazines extends to antiviral and potentially antitubercular applications.

Research into symmetrical 2,4,6-trisubstituted 1,3,5-triazine (TAZ) derivatives has revealed significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.netnih.govnih.gov In these studies, various alkoxy-amino-substituted TAZ derivatives were synthesized from 2,4,6-trichloro-1,3,5-triazine. researchgate.netnih.gov Several compounds showed potent anti-HSV-1 activity. researchgate.netnih.gov Notably, a C₃-symmetrical trialkoxy-TAZ derivative exhibited a high selectivity index, indicating strong antiviral effect with low cytotoxicity. researchgate.netnih.gov The structure-activity relationship studies suggest that a Cₛ-symmetrical TAZ structure with two alkoxy groups and one amine moiety is a key feature for anti-HSV-1 activity. nih.gov

Table 3: Anti-HSV-1 Activity of select Trisubstituted TAZ Derivatives

| Compound ID | Description | EC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (IC₅₀/EC₅₀) |

|---|---|---|---|---|

| 4bbb | C₃-symmetrical trialkoxy | <0.39 | >100 | >256.6 |

| 6dpp | Cₛ-symmetrical alkoxy-amino | 1.8 | 17 | 9.4 |

| 7ggp | Cₛ-symmetrical alkoxy-amino | 1.3 | 25 | 19.2 |

EC₅₀: 50% effective concentration. IC₅₀: 50% cytotoxic concentration. Data sourced from studies on newly designed TAZ derivatives. researchgate.netnih.gov

Regarding antitubercular potential, while some s-triazine derivatives have been investigated against Mycobacterium tuberculosis nih.gov, specific studies on the antitubercular activity of this compound were not identified in the surveyed literature.

Antioxidant Activity Investigations

Oxidative stress is implicated in a wide range of diseases, making the search for effective antioxidants a key area of research. A series of 1,3,5-triazine analogues, synthesized from 2,4,6-trichloro-1,3,5-triazine and incorporating various structural motifs like aminophenol, hydroxychalcone, and hydroxystilbene, were evaluated for their potential as antioxidants. mdpi.comsemanticscholar.orgnih.gov

The radical scavenging activity of these compounds was determined using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method, with results compared against the standards Trolox and ascorbic acid (ASA). mdpi.comsemanticscholar.org Several of the synthesized triazine analogues demonstrated excellent antioxidant properties. mdpi.comsemanticscholar.org After 60 minutes, a number of the tested compounds showed nearly double the percent inhibition compared to the standards. mdpi.comnih.gov Furthermore, the most active compounds had EC₅₀ values (the concentration required to scavenge 50% of the radicals) that were approximately five times lower than those of Trolox and ASA, indicating significantly higher potency. mdpi.comsemanticscholar.orgnih.gov These results suggest that the 1,3,5-triazine framework is a promising scaffold for developing potent antioxidant agents. mdpi.comsemanticscholar.org

Table 4: Antioxidant Activity of select 1,3,5-Triazine Analogues (ABTS Assay)

| Compound ID | % Inhibition at 60 min (1x10⁻⁴ M) | EC₅₀ at 60 min (µM) |

|---|---|---|

| 5 | 87.09 | 24.57 |

| 6 | 73.44 | 27.78 |

| 13 | 80.89 | 17.16 |

| 25 | 77.29 | 26.24 |

| Trolox (Standard) | 41.49 | 178.33 |

| ASA (Standard) | 31.07 | 147.47 |

Data sourced from Česková et al., 2020. mdpi.comsemanticscholar.orgnih.gov

Biological Linkers and Probes

Biological Linkers and Probes

The utility of this compound as a biological linker is rooted in the well-established chemistry of the 1,3,5-triazine ring system. The electron-withdrawing nature of the triazine ring renders the chlorine substituents highly susceptible to nucleophilic substitution. This reactivity can be finely tuned by controlling reaction conditions such as temperature and pH, enabling the sequential replacement of the chlorine atoms with different nucleophiles. This capability is fundamental to its role as a heterobifunctional crosslinker, where it can bridge two different molecular partners, such as a targeting moiety and a reporter group.

The conjugation of this compound to peptides and other biomolecules leverages the presence of nucleophilic functional groups within these biological macromolecules, such as the primary amines of lysine (B10760008) residues and the N-terminal amine, or the thiol group of cysteine. The first nucleophilic substitution typically proceeds under milder conditions, allowing for the attachment of the triazine core to the biomolecule. The remaining chlorine atom can then be substituted by a second nucleophile under more forcing conditions, thereby introducing another functionality, such as a fluorescent dye, a radioactive isotope chelator, or another bioactive molecule.

While specific research detailing the conjugation of this compound to peptides is not extensively documented in publicly available literature, the general principles are well-established for a range of 2,4-dichloro-6-substituted-s-triazines. The ethyl group at the 6-position is not expected to significantly alter the fundamental reactivity of the chlorine atoms compared to other alkyl or aryl substituents.

The general reaction scheme for the conjugation of this compound to a biomolecule can be depicted as a two-step process:

First Substitution: Reaction with the primary nucleophile (e.g., a lysine residue on a peptide) to form a monosubstituted triazine derivative.

Second Substitution: Reaction with a second, different nucleophile to form the final conjugate.

The table below summarizes the typical reaction conditions for the nucleophilic substitution of dichlorotriazines, which are applicable to this compound.

| Nucleophile | Typical Reaction Conditions | Resulting Linkage |

| Primary Amines (e.g., Lysine) | Aqueous buffer, pH 8-9, 4-25°C | Amino-triazine |

| Thiols (e.g., Cysteine) | Aqueous buffer, pH 7-8, 4-25°C | Thioether-triazine |

| Alcohols (e.g., Serine, Threonine) | Aprotic solvent, base catalyst, elevated temperature | Ether-triazine |

A study on the orthogonal chemoselectivity of 2,4,6-trichloro-1,3,5-triazine (TCT), the precursor to this compound, demonstrated that the preferential order of nucleophilic substitution is generally alcohol > thiol > amine. nih.gov This selectivity can be exploited to direct the conjugation to specific sites on a biomolecule.

Radiotracer Development for Biological Studies

The development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) is a significant area of chemical biology research. These tracers consist of a targeting biomolecule, a radionuclide, and often a linker to connect the two. The 1,3,5-triazine scaffold, including derivatives like this compound, offers a modular platform for the construction of such radiotracers. illinois.eduresearchgate.net

The bifunctional nature of this compound allows for the attachment of a targeting peptide or other biomolecule through one of the chlorine atoms, while the other can be used to append a chelating agent capable of sequestering a metallic radionuclide. nih.govnih.gov Commonly used radionuclides in PET imaging include Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga). These isotopes require a stable chelation cage to prevent their release in vivo.

The general strategy for developing a triazine-based radiotracer involves:

Conjugating the this compound linker to a targeting biomolecule.

Attaching a bifunctional chelator (e.g., DOTA, NOTA) to the remaining reactive site on the triazine ring.

Radiolabeling the chelator-triazine-biomolecule conjugate with the desired radionuclide.

Research on triazine-based scaffolds for PET imaging has demonstrated the feasibility of this approach. For instance, a modular platform using a triazine hub has been developed for creating targeted PET imaging probes. researchgate.net This platform allows for the assembly of functional units, such as targeting peptides and a DOTA chelator for radiolabeling with ⁶⁴Cu. researchgate.net While these studies often utilize other substituted triazines, the underlying chemical principles are directly applicable to the ethyl-substituted variant.

The table below outlines some key radionuclides and their properties relevant to the development of triazine-based radiotracers.

| Radionuclide | Half-life | Decay Mode | Common Chelator |

| Gallium-68 (⁶⁸Ga) | 67.71 min | β+ (89%) | NOTA, DOTA |

| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (17.4%), β- (39%), EC (43.6%) | DOTA, TETA |

| Fluorine-18 (¹⁸F) | 109.8 min | β+ (97%) | N/A (covalent labeling) |

While direct radiolabeling of the triazine ring itself is not the standard approach, its role as a stable and versatile linker is crucial for the assembly of complex radiotracers for biological studies. The predictable reactivity of this compound makes it a promising candidate for the development of novel imaging agents.

Environmental Fate and Degradation Mechanisms of Triazine Compounds

Occurrence and Distribution in Environmental Compartments

The mobility and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to bind to soil particles. For 2,4-Dichloro-6-ethyl-1,3,5-triazine, its behavior is anticipated to be similar to other triazine herbicides, which are known for their potential to contaminate water resources due to their mobility.

Presence in Water (Groundwater, Surface Water, Drinking Water)

Triazine herbicides are frequently detected in various water bodies due to their use in agriculture. Their chemical stability and mobility in soil contribute to their leaching into groundwater and runoff into surface waters.